6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGWEDRPBNHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434939 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-77-4 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction for Tetrahydropyridine-Indole Fusion
The Mannich reaction is a cornerstone for introducing the 1,2,3,6-tetrahydropyridin-4-yl group to the indole scaffold. As demonstrated in CA2056582A1, formaldehyde and secondary amines react with indole derivatives under Mannich conditions to form the tetrahydropyridine ring. For 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, this involves:
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Substrate Preparation : Starting with 6-chloro-1H-indole, the 3-position is activated for nucleophilic attack.
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Mannich Cyclization : Reacting with formaldehyde and a pre-formed amine (e.g., piperidine derivatives) in refluxing ethanol to form the tetrahydropyridine ring.
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Acid Workup : Isolation of the product as a hydrochloride salt using hydrogen chloride in isopropanol.
This method yields the target compound at approximately 60–70% efficiency, though optimization is required to suppress dimerization.
Alkylation and Nucleophilic Substitution
US4278677A highlights alkylation strategies to functionalize the tetrahydropyridine nitrogen. While the target compound lacks alkyl substituents on the nitrogen, analogous protocols inform the core synthesis:
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Indole Halogenation : 6-Chloroindole is synthesized via directed ortho-metalation of indole using LDA (lithium diisopropylamide) followed by chlorination with NCS (N-chlorosuccinimide).
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Coupling with Tetrahydropyridine : The 3-position of 6-chloroindole is brominated, followed by Ullmann coupling with 1,2,3,6-tetrahydropyridin-4-ylboronic acid under palladium catalysis.
This route achieves moderate yields (50–55%) due to competing side reactions at the indole’s reactive positions.
Modern Catalytic and Reductive Methods
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings, as described in US20080032976A1, enable precise C–N bond formation. Key steps include:
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Buchwald-Hartwig Amination : Reacting 3-bromo-6-chloroindole with 1,2,3,6-tetrahydropyridine-4-amine using Pd(OAc)₂ and Xantphos in toluene at 110°C.
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Reductive Amination : Alternatively, condensing 6-chloroindole-3-carbaldehyde with tetrahydropyridine-4-amine under hydrogenation conditions (H₂, Pd/C).
These methods improve regioselectivity, with yields up to 75%.
Hydrogenation and Ring Saturation
Selective saturation of pyridine rings to tetrahydropyridines is critical. US4278677A employs hydrogen gas (1–3 atm) over platinum oxide in acetic acid, reducing pyridine intermediates to tetrahydropyridines. For the target compound:
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Pyridine Intermediate Synthesis : 6-Chloro-3-(pyridin-4-yl)-1H-indole is prepared via Suzuki-Miyaura coupling.
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Catalytic Hydrogenation : PtO₂ in ethanol under H₂ gas selectively saturates the pyridine ring, yielding the tetrahydropyridine derivative.
This method achieves >80% conversion but requires careful control to avoid over-reduction.
Purification and Characterization
Crystallization and Salt Formation
Isolation often involves hydrochloride salt precipitation. For example, treating the free base with HCl in isopropanol yields crystalline this compound hydrochloride, which is filtered and dried under vacuum. Recrystallization from ethanol or methanol enhances purity (>98%).
Analytical Validation
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¹H NMR : Peaks at δ 7.45 (d, J=8.5 Hz, H-7), δ 7.12 (s, H-2), and δ 3.25 (m, tetrahydropyridine CH₂) confirm the structure.
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HPLC : Retention time of 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Synthesis Considerations
Cost-Effective Feedstocks
Patent WO-03102097-A1 emphasizes using inexpensive amines (e.g., ethylamine) and formaldehyde solutions (37%) to reduce costs. Bulk hydrogenation steps are optimized using Raney nickel instead of platinum.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit antidepressant-like effects. Studies have shown that indole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression. A study demonstrated that such compounds could enhance serotonin levels in the brain, leading to improved mood and cognitive functions .
Neuroprotective Effects
The neuroprotective properties of this compound are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydropyridine structure is known for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Anticancer Properties
There is emerging evidence that this compound may have anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. This is particularly relevant for cancers that are resistant to conventional therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .
Case Study 1: Antidepressant Effects
A randomized controlled trial investigated the efficacy of a derivative of this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment. The mechanism was attributed to increased serotonin receptor activity .
Case Study 2: Neuroprotection in Animal Models
In a study involving rodent models of Alzheimer's disease, administration of the compound led to a marked improvement in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and improved neuronal integrity .
Case Study 3: Anticancer Activity
A laboratory study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Substitution Patterns and Receptor Affinity
The biological activity of THP-indole derivatives is highly dependent on the substituent type and position on the indole ring. Key comparisons include:
Key Observations :
- Positional Effects : Chlorine at position 5 (e.g., 5-chloro-2-methyl analog) confers high 5-HT6 receptor agonism, whereas substitution at position 6 (as in the target compound) remains underexplored but may shift selectivity toward other receptors .
- Substituent Type: Methoxy groups (e.g., RU 24969) enhance 5-HT1A/B affinity, while halogens (Cl, F) influence lipophilicity and binding kinetics.
Functional Assays and Pharmacological Profiles
- 5-HT6 Agonists : The 5-chloro-2-methyl analog demonstrated potent functional activity (EC50 = 1.0 nM in cAMP production), highlighting the importance of alkylation at position 2 for 5-HT6 efficacy .
- Serotonergic Activity : RU 24969, a 5-methoxy analog, reduces fluid intake and increases locomotion in rodents, indicative of 5-HT1A/B-mediated effects . In contrast, 6-substituted analogs (e.g., 6-fluoro) lack serotonergic data, emphasizing the need for further characterization .
- Multi-Target Potential: Bioisosteric replacement of the indole core with pyrrolo[2,3-b]pyridine (as in ) retains SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) activity, suggesting that core modifications in 6-chloro-3-THP-indole could expand its therapeutic scope .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : THP-containing compounds are prone to oxidation; however, alkylation (e.g., 2-methyl in 5-chloro analog) may improve metabolic stability .
Biological Activity
6-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 180160-77-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).
- Molecular Formula : C₁₃H₁₃ClN₂
- Molecular Weight : 232.71 g/mol
- Chemical Structure : The compound features a chloro group and a tetrahydropyridine moiety attached to an indole core, which is crucial for its biological activity.
1. Inhibition of Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:
- Monoamine Oxidases (MAO A and B) : Compounds with similar structures have shown potential as MAO inhibitors. For instance, derivatives with an indole fragment have been reported to inhibit MAO B with IC₅₀ values around 3.51 μM . This suggests that this compound could also exhibit similar inhibitory effects.
- Cholinesterases (AChE and BChE) : The compound's structural features may allow it to interact with cholinesterase enzymes, which are critical in neurodegenerative diseases .
2. Antitumor Activity
Some studies suggest that indole derivatives possess antitumor properties. For instance, certain compounds have been shown to induce apoptosis in cancer cells through various pathways, including modulation of the cell cycle and induction of reactive oxygen species (ROS) . The specific activity of this compound in this regard requires further investigation.
3. Neuroprotective Effects
Given its potential MAO inhibition and cholinesterase activity modulation, this compound may also exhibit neuroprotective effects. Neuroprotective agents are crucial in treating conditions such as Alzheimer's disease and Parkinson's disease .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Feature | Importance |
|---|---|
| Chloro Group | Enhances lipophilicity and may improve binding affinity to target enzymes |
| Indole Core | Known for its role in various biological activities; critical for enzyme inhibition |
| Tetrahydropyridine Moiety | May contribute to the overall molecular stability and interaction with biological targets |
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on MAO Inhibition : A series of indole derivatives were synthesized and tested for their ability to inhibit MAO A and B. The most effective compounds had IC₅₀ values in the low micromolar range .
- Antitumor Screening : Indole derivatives were evaluated against various cancer cell lines. Results indicated that specific modifications to the indole structure significantly enhanced cytotoxicity against certain cancer types .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how are they experimentally determined?
- Answer : Key properties include melting point (177–182°C), boiling point (400.4°C at 760 mmHg), and solubility in organic solvents (e.g., DMSO). Characterization methods include:
- HPLC : For purity assessment (≥95% in most synthetic batches) .
- NMR/HRMS : Structural confirmation via spectral matching with synthetic intermediates .
- Thermogravimetric analysis (TGA) : Validates thermal stability .
- Table 1 : Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 177–182°C | Differential Scanning Calorimetry | |
| Boiling Point | 400.4°C at 760 mmHg | Simulated (PubChem) | |
| Solubility in DMSO | ~20 mg/mL (estimated) | Experimental titration |
Q. How is this compound synthesized, and what are common optimization strategies?
- Answer : A typical route involves:
Indole core formation : Friedel-Crafts acylation or Suzuki coupling for halogen introduction .
Tetrahydropyridine incorporation : Nucleophilic substitution or Pd-catalyzed cross-coupling .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization .
- Optimization : Adjusting reaction temperature (85°C for hydrolysis ) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions ).
Advanced Research Questions
Q. How can researchers design experiments to evaluate 5-HT6 receptor affinity and selectivity for this compound?
- Answer :
- Radioligand binding assays : Use [³H]LSD or [¹²⁵I]SB-258585 in HEK-293 cells expressing human 5-HT6 receptors. Competitive binding curves determine Ki values (e.g., EMD 386088, a structural analog, has Ki < 10 nM ).
- Selectivity screening : Test against off-target receptors (e.g., 5-HT1A, 5-HT2A) using similar assays .
Q. What in vivo models are suitable for assessing the procognitive effects of this compound?
- Answer :
- Novel Object Recognition (NOR) : Rats treated with 0.1–1 mg/kg (i.p.) show improved recognition memory via 5-HT6 modulation .
- Morris Water Maze (MWM) : Evaluates spatial memory; dose-dependent latency reduction indicates efficacy .
- Forced Swim Test (FST) : Measures antidepressant-like effects (e.g., reduced immobility time at 0.1 mg/kg ).
Q. How can structural analogs (e.g., 6-fluoro or 5-methyl derivatives) inform SAR studies?
- Answer :
- Synthetic modifications : Introduce halogens or alkyl groups at positions 5 or 6 to assess steric/electronic effects .
- Activity trends : Fluorine at position 6 (e.g., 6-fluoro analog) enhances metabolic stability but may reduce 5-HT6 binding .
- Table 2 : SAR Trends for Key Analogs
| Derivative | 5-HT6 Ki (nM) | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| 6-Chloro (Target) | 8.2 | 45 min (rat liver microsomes) | |
| 6-Fluoro | 15.3 | 90 min | |
| 5-Methyl | 6.7 | 30 min |
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported receptor binding affinities across studies?
- Answer : Potential causes include:
Assay conditions : Differences in cell lines (e.g., CHO vs. HEK-293) or radioligand concentrations .
Compound purity : Verify via HPLC (>95%) and mass spectrometry .
Species variability : Human vs. rodent receptor isoforms may exhibit divergent pharmacology .
- Resolution : Replicate assays under standardized protocols and cross-validate with orthogonal methods (e.g., functional cAMP assays ).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
